5-Aminoisothiazole-3-carboxylic acid
Description
Significance of Heterocyclic Compounds in Medicinal and Synthetic Chemistry
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent a cornerstone of medicinal and synthetic chemistry. Their prevalence is underscored by the fact that a vast majority of biologically active compounds, including a large percentage of FDA-approved drugs, feature a heterocyclic core. These ring systems, which most commonly incorporate nitrogen, sulfur, or oxygen, are integral to the structure of essential biological molecules like nucleic acids, vitamins, and hormones.
The significance of heterocycles in drug discovery stems from their ability to provide a rigid scaffold upon which functional groups can be arranged in a precise three-dimensional orientation. This structural feature allows for specific interactions with biological targets such as enzymes and receptors. Furthermore, the presence of heteroatoms can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, thereby enhancing its therapeutic efficacy. In synthetic chemistry, heterocyclic compounds serve as versatile intermediates and building blocks for the construction of more complex molecular architectures.
The Isothiazole (B42339) Scaffold: A Core Structure in Bioactive Molecules
Among the diverse array of heterocyclic systems, the isothiazole ring—a five-membered ring containing one nitrogen and one sulfur atom in adjacent positions—has garnered significant attention. This scaffold is present in a variety of natural and synthetic compounds that exhibit a wide spectrum of biological activities. The unique arrangement of the heteroatoms in the isothiazole ring imparts specific electronic and steric properties that make it a valuable pharmacophore in drug design.
Isothiazole derivatives have been investigated for a range of therapeutic applications. For instance, different derivatives have shown potential antiviral and anti-inflammatory properties. The structural rigidity and potential for diverse substitutions on the isothiazole ring allow medicinal chemists to systematically modify compounds to enhance their activity and selectivity for specific biological targets. The isothiazole nucleus can act as a bioisosteric replacement for other aromatic rings, offering a way to modulate a compound's biological profile while maintaining its core binding interactions.
Overview of 5-Aminoisothiazole-3-carboxylic Acid: Structural Significance and Research Context
This compound is a specific derivative of the isothiazole family, characterized by an amino group (-NH₂) at the 5-position and a carboxylic acid group (-COOH) at the 3-position of the isothiazole ring. This particular arrangement of functional groups makes it a molecule of significant interest in synthetic and medicinal chemistry. The amino group provides a site for further chemical modification, such as acylation or the formation of amides, while the carboxylic acid group can be converted into esters, amides, or other functional derivatives.
This dual functionality allows This compound to serve as a versatile building block for the synthesis of more complex molecules. Research into its derivatives is driven by the broader interest in the biological activities of the isothiazole class. For example, studies have been conducted on derivatives of related structures like 5-amino-3-methylisothiazole-4-carboxylic acid, which have shown noteworthy anti-inflammatory and antiviral actions. medwinpublishers.com The research context for This compound is thus primarily as a precursor or scaffold for creating libraries of new compounds to be screened for potential therapeutic properties. While detailed public research findings specifically on the parent compound are limited, its structural motifs are central to the development of novel isothiazole-based chemical entities.
Chemical Compound Data
While specific experimental data for This compound is not widely documented in publicly available literature, the properties of a closely related derivative, 5-Amino-3-methylisothiazole-4-carboxylic acid , provide valuable context for the chemical class.
Table 1: Physicochemical Properties of 5-Amino-3-methylisothiazole-4-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 22131-51-7 pharmaffiliates.com |
| Molecular Formula | C₅H₆N₂O₂S pharmaffiliates.com |
| Molecular Weight | 158.18 g/mol pharmaffiliates.com |
| IUPAC Name | 5-amino-3-methylisothiazole-4-carboxylic acid |
| Physical Form | Solid |
| Purity | ≥95% |
Structure
3D Structure
Properties
Molecular Formula |
C4H4N2O2S |
|---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
5-amino-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4N2O2S/c5-3-1-2(4(7)8)6-9-3/h1H,5H2,(H,7,8) |
InChI Key |
ZUQLZDQZGSSWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Aminoisothiazole 3 Carboxylic Acid and Analogues
Ring-Forming Strategies for Isothiazoles
The construction of the isothiazole (B42339) ring is a fundamental aspect of synthesizing derivatives such as 5-aminoisothiazole-3-carboxylic acid. Various strategies have been developed, which can be broadly classified by the number of atoms each reactant contributes to the final five-membered ring.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful strategy for the formation of the isothiazole ring, typically involving the formation of the S-N bond in the final step. One prominent method is the oxidative cyclization of 3-aminopropenethiones. For instance, a solvent-free oxidative cyclization of these precursors can be achieved using chromium trioxide supported on silica (B1680970) gel. researchgate.net This approach offers a greener alternative to traditional solvent-based oxidations.
Another notable intramolecular cyclization involves the reaction of N-substituted α-amino acids with thionyl chloride. This method proceeds through the activation of the carboxylic acid, followed by cyclization and in situ deoxygenation of a sulfoxide (B87167) intermediate to yield 2,5-disubstituted thiazoles, which are structurally related to isothiazoles. rsc.org This transition-metal-free protocol is robust and scalable, providing access to a wide range of derivatives. rsc.org
(4+1)-Heterocyclization Protocols
In (4+1)-heterocyclization, a four-atom component reacts with a single-atom synthon to form the isothiazole ring. A key example of this strategy is the synthesis of 3,5-disubstituted isothiazoles from β-keto dithioesters or β-keto thioamides and ammonium (B1175870) acetate (B1210297) (NH₄OAc). researchgate.net This metal-free approach relies on a sequential imine formation, cyclization, and aerial oxidation cascade, forming the C-N and S-N bonds in a single pot. researchgate.net
The versatility of this approach is demonstrated in the synthesis of various isothiazole derivatives. The reaction conditions are typically mild, and the use of ammonium acetate as the nitrogen source makes this a carbon-economic process.
(3+2)-Heterocyclization Reactions (e.g., 1,3-Dipolar Cycloaddition)
The (3+2)-heterocyclization approach involves the reaction of a three-atom component with a two-atom component. A classic example is the 1,3-dipolar cycloaddition, a powerful tool for constructing five-membered heterocyclic rings. wikipedia.org In the context of isothiazole synthesis, this often involves the reaction of a nitrile sulfide (B99878) (a source of a C-N-S fragment) with a dipolarophile, such as an alkyne. researchgate.netacs.org
For instance, the reaction of nitrile sulfides, generated by the thermal decarboxylation of 1,3,4-oxathiazol-2-ones, with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields isothiazole dicarboxylate derivatives. researchgate.net This method provides a regioselective route to highly functionalized isothiazoles. wikipedia.org Another variation involves the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate, where the latter acts as a donor of the N-S fragment to form 4-arylisothiazoles. researchgate.net
| Reaction Type | Starting Materials | Key Features | Product Example |
| Intramolecular Cyclization | 3-Aminopropenethiones | Solvent-free oxidation | Substituted isothiazoles |
| (4+1)-Heterocyclization | β-Keto dithioesters, NH₄OAc | Metal-free, one-pot | 3,5-Disubstituted isothiazoles |
| (3+2)-Heterocyclization | Nitrile sulfides, Alkynes | 1,3-Dipolar cycloaddition | Isothiazole carboxylates |
Directed Syntheses of Aminoisothiazole Carboxylic Acids
More direct methods have been developed for the synthesis of aminoisothiazole carboxylic acids, which often provide better control over the substitution pattern of the final product.
Synthesis via Thiourea (B124793) Derivatives and α-Halocarbonyl Compounds
A widely used and versatile method for the synthesis of aminothiazoles, which can be precursors to the target isothiazole derivatives, is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of a thiourea derivative with an α-halocarbonyl compound. nih.govnih.gov For the synthesis of 2-amino-thiazole-5-carboxylic acid derivatives, an α-halo-β-ketoester or a related α-halocarbonyl compound with a latent carboxylic acid function is typically employed. nih.govgoogle.com
A notable example is the reaction of thiourea with an α-bromo-β-ethoxyacrylamide, which proceeds in a one-pot manner to give a 2-aminothiazole-5-carboxamide in excellent yield. researchgate.net This method avoids the need for protecting groups and harsh reagents like n-butyllithium, making it amenable to large-scale synthesis. researchgate.net The reaction is generally carried out in an acidic medium, such as a mixture of hydrochloric acid and acetic acid. google.com
| α-Halocarbonyl Compound | Thiourea Derivative | Reaction Conditions | Yield (%) |
| α-Bromo-β-ethoxyacrylamide | Thiourea | Dioxane/water, heat | 95 |
| Ethyl bromoacetate | Thiourea | Acidic medium | Varies |
| Dichloroacetic acid | Thiourea | With aromatic aldehyde | Varies |
Aminative Cyclization of Activated Nitriles (e.g., 3-amino-3-mercaptoacrylonitriles)
The Thorpe-Ziegler reaction provides a powerful method for the synthesis of amino-substituted heterocyclic compounds through the intramolecular cyclization of dinitriles. wikipedia.orgchem-station.com A variation of this approach can be applied to the synthesis of aminoisothiazoles. For example, methyl 4-aminoisothiazole-3-carboxylate can be synthesized via a Thorpe-Ziegler cyclization. researchgate.net This methodology is particularly useful for constructing the isothiazole ring with an amino group at a specific position. The reaction generally requires a base to facilitate the intramolecular condensation. wikipedia.org While the Thorpe-Ziegler reaction is highly effective, it is often limited to substrates with electron-withdrawing groups at the 5-position of the resulting thiazole or isothiazole ring. rsc.org
Another relevant approach is the Gewald reaction, which is a multicomponent condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form a 2-aminothiophene. wikipedia.orgorganic-chemistry.orgmedjchem.com While this reaction typically yields thiophenes, modifications and related reactions can provide pathways to sulfur-nitrogen heterocycles. The mechanism involves a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. wikipedia.org
Derivatization from Isothiazole Precursors
The synthesis of this compound and its analogues can be effectively achieved through the chemical modification of pre-existing isothiazole rings. This approach allows for the introduction of desired functional groups at specific positions of the isothiazole nucleus.
One common strategy involves the derivatization of the 5-amino group of a pre-formed 5-aminoisothiazole. For instance, the 5-amino group can undergo acylation reactions to introduce various substituents. This has been demonstrated in the synthesis of related compounds like 5-amino-3-methyl-isothiazole, where the amino group can be acylated to form amides. google.com This principle can be extended to 5-aminoisothiazole precursors of the target carboxylic acid.
Another key derivatization involves the formation of the carboxylic acid group at the 3-position. This can be achieved from a variety of precursors. For example, a 3-methylisothiazole (B110548) derivative could potentially be oxidized to the corresponding carboxylic acid. More practically, a 3-cyanoisothiazole or a 3-carboxamideisothiazole can be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. The synthesis of 3-amino-5-substituted-aminoisothiazole-4-carboxylic acid derivatives has been reported through a one-pot method, showcasing the feasibility of constructing such multifunctional isothiazoles. researchgate.net
Furthermore, functionalization can occur at other positions of the isothiazole ring to generate a diverse range of analogues. The following table summarizes some potential derivatization strategies from isothiazole precursors.
| Precursor Functional Group | Target Functional Group | Reagents and Conditions |
| 5-Amino | 5-Acylamino | Acyl chloride or anhydride (B1165640), base |
| 3-Cyano | 3-Carboxylic acid | Acid or base hydrolysis |
| 3-Carboxamide | 3-Carboxylic acid | Acid or base hydrolysis |
| 3-Methyl | 3-Carboxylic acid | Strong oxidizing agent (e.g., KMnO4) |
These derivatization reactions provide a powerful toolkit for the synthesis of a library of this compound analogues, enabling the systematic exploration of their chemical and biological properties.
Modern Synthetic Techniques and Catalysis
Recent advances in synthetic organic chemistry have led to the development of innovative techniques that offer significant advantages over traditional methods, including reduced reaction times, increased yields, and improved environmental profiles. These modern approaches are highly applicable to the synthesis of complex heterocyclic compounds like this compound and its analogues.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with improved product yields and purities. nih.govresearchgate.netnih.govias.ac.inresearchgate.netscilit.com
In the context of isothiazole synthesis, microwave energy can be effectively applied to various cyclization and derivatization reactions. For instance, the Hantzsch thiazole synthesis, a classic method for preparing thiazoles, has been significantly improved through the use of microwave irradiation. nih.gov While directly analogous microwave-assisted syntheses for this compound are not extensively reported, the principles are transferable. The rapid heating provided by microwaves can promote efficient cyclization of acyclic precursors to form the isothiazole ring.
The table below illustrates the typical advantages of microwave-assisted synthesis compared to conventional heating for the synthesis of related heterocyclic compounds.
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis |
| Thiazole Synthesis | 8-10 hours | 5-15 minutes |
| Benzothiazole (B30560) Synthesis | Several hours | 1-2 minutes |
| Isoxazole (B147169) Synthesis | Several days | 30 minutes |
These examples strongly suggest that microwave-assisted methodologies could be highly beneficial for the synthesis of this compound, offering a faster and more efficient route to this important molecule and its derivatives.
Solid-Phase Synthesis for Peptidomimetics and Analogues
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds, particularly in the field of medicinal chemistry for the development of peptidomimetics. nih.gov This methodology involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. The key advantage is that excess reagents and by-products can be easily removed by simple filtration and washing, which greatly simplifies the purification process.
While the solid-phase synthesis of isothiazole-based peptidomimetics is an emerging area, the synthesis of thiazole-based analogues on solid supports has been well-established. researchgate.net These methods can be adapted for the synthesis of this compound analogues. For example, a resin-bound precursor could be used to construct the isothiazole ring, followed by further derivatization and subsequent cleavage from the solid support to release the final product.
The general workflow for the solid-phase synthesis of a hypothetical isothiazole-based peptidomimetic is outlined below:
| Step | Description |
| 1. Resin Functionalization | A suitable solid support is functionalized with a linker. |
| 2. Attachment of First Building Block | The initial isothiazole precursor is attached to the linker. |
| 3. Cyclization/Derivatization | The isothiazole ring is formed or further modified on the solid support. |
| 4. Chain Elongation (for peptidomimetics) | Amino acid or other building blocks are sequentially added. |
| 5. Cleavage | The final compound is cleaved from the resin. |
| 6. Purification | The desired product is purified. |
This approach allows for the combinatorial synthesis of a large number of analogues by varying the building blocks at each step, making it an invaluable tool for drug discovery and materials science research.
Solvent-Free Oxidative Cyclization
Solvent-free reactions, a key principle of green chemistry, offer significant environmental and economic benefits by eliminating the use of often toxic and volatile organic solvents. organic-chemistry.orgresearchgate.netscience.gov These reactions are typically carried out by heating the neat reactants or by grinding them together.
The synthesis of isothiazoles can be achieved through the oxidative cyclization of suitable acyclic precursors. chemicalbook.com A notable example is the formation of the isothiazole ring from α,β-unsaturated thiocarboxylic acid amides in the presence of an oxidizing agent. chemicalbook.com This transformation can potentially be performed under solvent-free conditions.
A relevant example is the solvent-free Hantzsch-based synthesis of 2-aminothiazoles, where 2-bromoacetophenones are reacted with thiourea without a solvent. organic-chemistry.org This reaction proceeds rapidly, often within seconds, to give the desired products in good yields. organic-chemistry.org The application of similar solvent-free oxidative cyclization methods to the synthesis of this compound would involve the reaction of an appropriate acyclic thioamide precursor with an oxidizing agent, potentially under thermal or microwave conditions to facilitate the reaction.
The advantages of a solvent-free approach are summarized in the following table:
| Feature | Benefit |
| Reduced Solvent Waste | Minimizes environmental pollution and disposal costs. |
| Increased Reaction Rates | Higher concentration of reactants can lead to faster reactions. |
| Simplified Work-up | Elimination of solvent removal steps. |
| Improved Safety | Avoids hazards associated with flammable or toxic solvents. |
The development of solvent-free oxidative cyclization methods for this compound and its analogues represents a significant step towards more sustainable and efficient chemical manufacturing.
Chemical Transformations and Reactivity of 5 Aminoisothiazole 3 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a key site for modifications, enabling the synthesis of various derivatives such as esters and amides.
Esterification of carboxylic acids is a fundamental reaction in organic synthesis. derpharmachemica.com The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for producing esters. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the formation of the ester. masterorganicchemistry.com Various acid catalysts can be employed, including sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Intramolecular Fischer esterification can also occur, leading to the formation of cyclic esters known as lactones. masterorganicchemistry.commasterorganicchemistry.com
Alternative methods for esterification that avoid strongly acidic conditions have also been developed. For instance, the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions. Another approach involves the use of phosphorus oxychloride (POCl₃) to catalyze the esterification of carboxylic acids with alcohols, which can be effective at room temperature for primary alcohols. derpharmachemica.com
Table 1: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
|---|---|---|---|
| Carboxylic Acid | Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester |
| Carboxylic Acid | Alcohol | DCC, DMAP | Ester |
| Aromatic Carboxylic Acid | Methanol | POCl₃ | Methyl Ester |
Amidation Reactions
Amidation, the formation of an amide from a carboxylic acid and an amine, is a crucial reaction in medicinal chemistry and peptide synthesis. nih.govrsc.org Direct condensation of a carboxylic acid and an amine is possible but typically requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. acsgcipr.orgencyclopedia.pubmdpi.com
To facilitate amide bond formation under milder conditions, coupling reagents are frequently employed. bohrium.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. nih.govrsc.org Other activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). rsc.orgorganic-chemistry.org These methods are particularly useful for coupling sterically hindered substrates or electron-deficient amines. rsc.org
Table 2: Common Coupling Reagents for Amidation
| Reagent | Description |
|---|---|
| EDC/HOBt | A widely used carbodiimide-based coupling system. |
| HATU | A highly effective uronium-based coupling agent. |
| TBTU | Another uronium-based reagent for amide bond formation. |
| DCC | A carbodiimide (B86325) used for activating carboxylic acids. |
Decarboxylation Pathways
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant transformation for carboxylic acids. This reaction can be promoted under various conditions, including thermal, catalytic, or photochemical methods. For heteroaromatic carboxylic acids, decarboxylation can be achieved using catalysts like silver carbonate (Ag₂CO₃) in the presence of acetic acid. Copper-based catalysts have also been shown to be effective for the protodecarboxylation of aromatic carboxylic acids under microwave irradiation. organic-chemistry.org
Radical-mediated decarboxylation methods have also been developed, often involving the conversion of the carboxylic acid to a derivative that can generate a radical upon initiation. mdpi.com Photoredox catalysis offers a mild approach for the decarboxylation of α-oxo carboxylic acids and α-amino acids. organic-chemistry.orgmdpi.com
Reactions at the Amino Group
The amino group of 5-aminoisothiazole-3-carboxylic acid is nucleophilic and can participate in a variety of reactions, including acylation and condensation.
The amino group can be acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. researchgate.net This reaction is a common method for introducing various functional groups onto the amino moiety. For instance, acylation of the ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid with acetic anhydride (B1165640) or arylsulfonyl chlorides in pyridine (B92270) leads to the formation of the corresponding 2-acetylamino or 2-(arylsulfonyl)amino derivatives. researchgate.net
Solid-phase synthesis techniques have also been employed for the acylation of amino-thiazole derivatives. rsc.org For example, a resin-bound 4-amino-thiazole-5-carboxylic acid can undergo amide coupling at the amino group using Fmoc-protected amino acids. rsc.org
The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. sjpas.comnih.gov These reactions are typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, sometimes with the addition of an acid catalyst. nih.govijper.org The formation of the C=N double bond is confirmed by the disappearance of the N-H stretching vibrations and the appearance of a characteristic C=N stretching band in the IR spectrum. nih.gov
Schiff bases derived from aminothiazoles have been synthesized by reacting the amino group with various aldehydes. sjpas.comsjpas.com These reactions are important for the synthesis of a wide range of heterocyclic compounds with potential biological activities. mdpi.comdoaj.orgnih.gov
Nucleophilic Substitution Reactions
The carboxylic acid group of this compound is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the synthesis of its derivatives, particularly amides and esters. These reactions typically proceed via the activation of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, facilitating attack by a nucleophile.
Commonly employed methods for the formation of amides from carboxylic acids involve the use of coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting the reaction with an amine. A variety of coupling agents have been proven effective for the amidation of heterocyclic carboxylic acids, and these are applicable to this compound.
| Coupling Reagent System | Description |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a widely used system for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and improve efficiency. |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another effective peptide coupling agent that facilitates the formation of an active ester, which then readily reacts with amines. |
| DCC | Dicyclohexylcarbodiimide (DCC) is a classic reagent for amide and ester synthesis. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. |
The general mechanism for these coupling reactions involves the initial activation of the carboxylic acid, followed by the nucleophilic attack of an amine to form a tetrahedral intermediate, which then collapses to yield the amide and a byproduct derived from the coupling reagent.
For instance, the synthesis of various 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been successfully achieved, demonstrating the feasibility of amide bond formation in related systems. nih.gov While direct examples for this compound are not extensively detailed in readily available literature, the principles of these reactions are directly transferable.
Esterification of this compound can be achieved through methods like the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product.
Transformations of the Isothiazole (B42339) Ring System
The isothiazole ring in this compound can undergo various transformations, allowing for further functionalization and the construction of novel molecular architectures.
Functionalization via Halogenation or Substitution
The isothiazole ring is an aromatic heterocycle, and its reactivity towards electrophilic substitution is influenced by the substituents present. The amino group at the C5 position is a strong activating group and directs electrophiles to the ortho and para positions. In the case of the 5-aminoisothiazole system, the C4 position is highly activated towards electrophilic attack.
Halogenation, particularly bromination, is a common method for functionalizing such activated heterocyclic systems. For example, 2-aminothiazole (B372263) derivatives are known to undergo electrophilic bromination preferentially at the C5 position. google.com By analogy, it is expected that this compound would undergo halogenation, such as bromination with reagents like N-bromosuccinimide (NBS), primarily at the C4 position. The electron-donating amino group strongly directs the incoming electrophile to this position.
The resulting 4-halo-5-aminoisothiazole-3-carboxylic acid derivatives can then serve as versatile intermediates for further synthetic modifications. The halogen atom can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions, or it can participate in transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. While the C5 position of the isothiazole ring is generally more susceptible to nucleophilic attack than the C3 position, the presence of an activating amino group and a deactivating carboxylic acid group will modulate the reactivity of the specific positions in the target molecule. nih.gov
Ring Annulation and Fused Heterocycle Formation (e.g., Imidazothiazoles, Pyrimidines)
The bifunctional nature of this compound, possessing both an amino group and a carboxylic acid on the heterocyclic ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile to react with various electrophilic reagents, leading to the formation of annulated rings.
A prominent example of such a reaction is the formation of imidazo[2,1-b]isothiazoles. Although literature specifically detailing the use of this compound in these reactions is sparse, the general principle involves the reaction of an amino-isothiazole with a bifunctional electrophile. For instance, 2-aminothiazoles are widely used to synthesize imidazo[2,1-b]thiazoles through reactions with α-haloketones. mdpi.comnih.govresearchgate.net A similar strategy could potentially be applied to this compound, where the 5-amino group would react with an appropriate reagent to construct the imidazole (B134444) ring fused to the isothiazole core.
The synthesis of fused pyrimidine (B1678525) rings, such as pyrimido[2,1-b]isothiazoles, is another important transformation. These are typically formed by reacting an amino-isothiazole with a 1,3-dielectrophilic species, such as a β-ketoester or an α,β-unsaturated carbonyl compound. The reaction proceeds through an initial Michael addition or condensation, followed by cyclization and dehydration to form the fused pyrimidine ring. The regiochemical outcome of these reactions is dependent on the specific reactants and reaction conditions employed.
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity is a critical consideration in the chemical transformations of this compound due to the presence of multiple reactive sites.
In electrophilic substitution reactions on the isothiazole ring, the regioselectivity is primarily governed by the directing effects of the existing substituents. The powerful electron-donating 5-amino group strongly activates the C4 position, making it the most likely site for electrophilic attack (e.g., halogenation). The carboxylic acid group at C3 is a deactivating group, which would further favor substitution at C4.
In nucleophilic substitution reactions, the inherent electronic properties of the isothiazole ring favor attack at the C5 position over the C3 position. nih.gov However, the feasibility and regioselectivity of nucleophilic substitution on a halogenated derivative of this compound would be influenced by the nature of the nucleophile, the leaving group, and the reaction conditions.
For ring annulation reactions, the regioselectivity is determined by which nitrogen atom of the amino group initiates the cyclization and the nature of the electrophilic partner. In the formation of fused heterocycles, the reaction of the exocyclic amino group is generally favored. The specific structure of the product, for example, the formation of a linear versus an angular fused system, will depend on the points of attachment of the new ring.
Stereoselectivity is generally not a factor in the reactions of the aromatic isothiazole ring itself. However, if chiral reagents are used or if chiral centers are introduced in the side chains attached to the ring (for example, during amide or ester formation with chiral amines or alcohols), then the formation of diastereomers would need to be considered.
Structure Activity Relationship Sar Studies of 5 Aminoisothiazole 3 Carboxylic Acid Derivatives
Impact of Substituent Effects on Biological Activity
The introduction of various substituents onto the isothiazole (B42339) ring or its appendages can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
The electronic nature of substituents plays a critical role in modulating the biological activity of 5-aminoisothiazole-3-carboxylic acid derivatives. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution across the molecule, affecting its acidity, reactivity, and ability to form crucial interactions like hydrogen bonds.
Generally, EWGs such as halogens (F, Cl), nitro (-NO₂), and cyano (-CN) groups increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive effects. This increased acidity can be beneficial for interactions with positively charged residues in a target's active site. nih.gov Conversely, EDGs like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups tend to decrease acidity but can enhance activity through other mechanisms, such as improving hydrophobic interactions or metabolic stability. nih.gov
However, the effect is highly context-dependent. For instance, in a series of thiazole-based antiviral compounds, the incorporation of strong EWGs like multiple halogens on an associated phenyl ring led to a significant loss of activity. science.gov In another study on 2-aminothiazole (B372263) derivatives, compounds with EDGs (methoxy) showed improved cytotoxicity compared to those with EWGs (nitro). nih.gov This suggests a delicate balance is required; while some electron-withdrawing character may be favorable, excessive reduction of electron density can be detrimental to the molecule's binding affinity or functional activity. science.gov
Table 1: General Effects of Electronic Groups on Molecular Properties
| Group Type | Examples | Effect on Carboxylic Acid Acidity | Potential Impact on Biological Activity |
|---|---|---|---|
| Electron-Withdrawing (EWG) | -Cl, -F, -NO₂, -CN | Increases (stabilizes conjugate base) | Can enhance interactions with positive residues; may alter binding mode. |
| Electron-Donating (EDG) | -CH₃, -OCH₃, -NH₂ | Decreases (destabilizes conjugate base) | Can improve hydrophobic interactions; may increase metabolic stability. |
Substituents located far from the primary pharmacophoric elements—the carboxylic acid and amino groups—can still exert profound steric and electronic effects that propagate through the molecular framework. Steric bulk can dictate the molecule's preferred conformation, influencing how it fits into a binding pocket. A bulky substituent may create unfavorable steric clashes, reducing activity, or it could promote a more favorable binding conformation, thereby enhancing it.
For example, SAR studies on anticancer 2-aminothiazole derivatives revealed that the position of substituents on an associated phenyl ring was critical. Derivatives with a meta-halogen showed better antitumor activity than those with a meta-methyl group, and the activity for chloro-substitution followed the order: m-Cl > 3,4-Cl₂ > 2,4-Cl₂. nih.gov This highlights how both the electronic nature (halogen vs. methyl) and the steric hindrance (position and number of substituents) of remote groups can fine-tune biological efficacy. The development of quantitative descriptors for these properties is essential for building predictive SAR models. researchgate.net
Modifications of the Carboxylic Acid and Amino Functionalities
The carboxylic acid and amino groups are primary anchor points for molecular interactions and key handles for derivatization. Modifying these functionalities is a cornerstone of SAR exploration for this class of compounds.
Conversion of the carboxylic acid at the 3-position into ester or amide derivatives is a common and effective strategy to modulate a compound's physicochemical properties, such as lipophilicity, membrane permeability, and metabolic stability. Amides, in particular, introduce a hydrogen bond donor and can engage in different binding interactions compared to the parent carboxylic acid.
A notable example involves a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed as anti-tumor agents based on the structure of Dasatinib. nih.gov One derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrated high antiproliferative potency against human K563 leukemia cells, comparable to Dasatinib itself. nih.gov This highlights that converting the carboxylic acid to a specific substituted amide can lead to highly potent and selective compounds. Further studies on 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides revealed that certain amide derivatives possessed significant anti-inflammatory activity. nih.gov
Table 2: Activity of a Key Amide Derivative vs. Dasatinib
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Amide Derivative (6d) | K563 (Leukemia) | 16.3 | nih.govnih.gov |
| Amide Derivative (6d) | MCF-7 (Breast Cancer) | 20.2 | nih.govnih.gov |
| Amide Derivative (6d) | HT-29 (Colon Cancer) | 21.6 | nih.govnih.gov |
| Dasatinib | K563 (Leukemia) | 11.08 | nih.gov |
| Dasatinib | MCF-7 / HT-29 | < 1 | nih.gov |
The 5-amino group is another critical site for modification. Acylation is a common derivatization strategy, converting the primary amine into a secondary amide. This change neutralizes the basicity of the amino group and introduces a carbonyl moiety that can act as a hydrogen bond acceptor, fundamentally altering the molecule's interaction profile.
The same potent anti-leukemia compound mentioned previously provides a clear example of the importance of amino group derivatization. nih.gov The activity of this molecule is not only due to the amide at the carboxylic acid position but also critically depends on the acylated amino group—specifically, the (2-(4-methylpiperazin-1-yl)acetamido) moiety. nih.gov This complex side chain is crucial for achieving high potency, demonstrating that derivatization of the amino group can introduce key binding features or improve pharmacokinetic properties. nih.gov Reviews on 2-aminothiazoles frequently highlight acylation of the amino group as a key step in the synthesis of biologically active compounds. researchgate.net
Isostere Manipulation and Scaffold Derivatization
Replacing the isothiazole ring itself with other five- or six-membered heterocycles can lead to significant changes in activity. In one study, replacing a thiazole (B1198619) ring with its isostere, thiophene, resulted in comparable biological activity. However, substitution with a pyridine (B92270) ring led to a 180-fold decrease in potency, while an imidazole (B134444) analogue showed no activity at all. This illustrates that while some "scaffold hopping" is tolerated, the specific heteroatoms and their arrangement are often critical for maintaining the necessary geometry and electronic environment for target binding. researchgate.net
The carboxylic acid group is also frequently targeted for isosteric replacement to overcome issues like poor membrane permeability or rapid metabolism. researchgate.netresearchgate.net Common acidic isosteres include tetrazole, 3-hydroxyisoxazole, and sulfonamides. nih.govnih.gov These groups can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering different physicochemical properties. researchgate.netnih.gov For example, replacing a carboxylic acid with a tetrazole is a well-established strategy that often retains or improves biological activity while altering properties like pKa and lipophilicity. researchgate.net The selection of an appropriate isostere allows for the fine-tuning of a molecule to achieve a better balance of potency and drug-like properties. nih.gov
Table 3: Common Bioisosteres for Key Functional Groups
| Original Group | Bioisostere Examples | Rationale for Replacement |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole, 3-Hydroxyisoxazole, Acyl Sulfonamide | Improve permeability, alter pKa, enhance metabolic stability. researchgate.netnih.gov |
| Isothiazole Ring | Thiophene, Oxazole, Pyrazole | Modulate activity, alter physicochemical properties (e.g., solubility), explore new intellectual property. researchgate.net |
| Phenyl Ring | Thiophene, Pyridine | Change electronic properties, introduce H-bond acceptors, modify metabolic profile. researchgate.net |
Conformational Analysis and Molecular Recognition Elements
The three-dimensional arrangement of this compound derivatives and their non-covalent interactions with biological targets are fundamental to their structure-activity relationships (SAR). Conformational analysis defines the accessible shapes a molecule can adopt, while molecular recognition details the specific interactions that stabilize the molecule within a binding site.
Conformational Preferences
The conformational landscape of peptides and peptidomimetics containing a thiazole ring, a close structural relative of the isothiazole ring system, has been investigated using computational and experimental methods. Studies on model compounds containing thiazole-amino acid residues have shown a tendency to adopt a unique semi-extended β2 conformation. nih.gov This preference is largely stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and the nitrogen atom of the thiazole ring (NTzl). nih.gov In derivatives containing unsaturated amino acids, this conformation is further reinforced by π-electron conjugation. nih.gov
| Feature | Description | Stabilizing Factors | Reference |
| Preferred Conformation | Semi-extended β2 conformation | Intramolecular N-H···Nisothiazole hydrogen bond; π-electron conjugation | nih.gov |
| Structural Mimicry | Type IV β-turn | Intramolecular hydrogen bonding at adjacent residues | rsc.org |
Key Molecular Recognition Interactions
The molecular recognition of this compound derivatives by their biological targets is driven by a combination of specific interactions involving both the core scaffold and its substituents. The isothiazole ring itself, along with the amino and carboxylic acid groups, provides key anchor points for binding.
Hydrogen Bonding: The amino group at the 5-position and the carboxylic acid at the 3-position are primary sites for hydrogen bonding. The amide linkage in derivatives is also a key participant, with the amide N-H group often observed forming hydrogen bonds with amino acid residues like Tyrosine in enzyme active sites. academie-sciences.fracademie-sciences.fr The nitrogen atom within the isothiazole ring can also act as a hydrogen bond acceptor. nih.gov
Aromatic and Stacking Interactions: The aromatic nature of the isothiazole ring allows it to engage in π-π stacking and cation-π interactions with aromatic amino acid residues within a protein binding pocket. academie-sciences.fracademie-sciences.fr Computational docking studies on related 1,3-thiazole derivatives have identified stabilizing stacking interactions with residues such as Phenylalanine, Tyrosine, Histidine, and Tryptophan. academie-sciences.fracademie-sciences.fr These interactions are crucial for orienting the ligand correctly within the active site.
Hydrophobic Interactions: Substituents attached to the core scaffold can form hydrophobic interactions with nonpolar pockets in the target protein. For example, in studies of 1,3-thiazole derivatives targeting butyrylcholinesterase, lipophilic fragments of the molecules were observed to be positioned within the acyl pocket of the active site, interacting with residues like Leucine and Valine. academie-sciences.fr
The combination of these interactions dictates the binding affinity and selectivity of the compounds. The specific geometry and electronic nature of the this compound scaffold pre-organizes its functional groups, allowing for precise and multi-point interactions with a receptor.
| Interaction Type | Participating Groups on Ligand | Interacting Protein Residues (Examples) | Reference |
| Hydrogen Bonding | 5-Amino group, 3-Carboxylic acid group, Amide N-H | Tyrosine, Histidine | academie-sciences.fracademie-sciences.fr |
| π-π Stacking | Isothiazole ring | Phenylalanine, Tyrosine, Histidine, Tryptophan | academie-sciences.fracademie-sciences.fr |
| Hydrophobic Interactions | Aromatic/Aliphatic substituents | Leucine, Valine | academie-sciences.fr |
Computational and Spectroscopic Characterization in Research on 5 Aminoisothiazole 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules like 5-Aminoisothiazole-3-carboxylic acid from first principles. These in silico methods allow for the investigation of molecular geometries, electronic structures, and reactivity descriptors before undertaking extensive experimental synthesis and analysis.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For heterocyclic compounds like isothiazole (B42339) derivatives, DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show good correlation with experimental data obtained from X-ray crystallography. rsc.orgnih.gov
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govmdpi.com A smaller energy gap generally implies higher reactivity and a greater ease of electronic transitions. mdpi.com For instance, in studies of various thiazole (B1198619) derivatives, the HOMO and LUMO are typically localized over the π-system of the heterocyclic ring and its substituents. nih.gov The introduction of electron-donating groups (like the amino group in this compound) or electron-withdrawing groups (like the carboxylic acid group) can significantly alter the HOMO-LUMO energies and, consequently, the molecule's reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack, while regions around the acidic proton would be electropositive. rsc.org
| Compound Class | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Substituted Thiazole 1 | B3LYP/6-31G(d,p) | -5.3582 | -0.8765 | 4.4818 |
| Substituted Thiazole 2 | B3LYP/6-31G(d,p) | -5.3210 | -1.5715 | 3.7495 |
| Substituted Benzothiazole (B30560) | B3LYP/6-311G(d,p) | -6.83 | -2.37 | 4.46 |
This table presents representative data for analogous thiazole derivatives to illustrate the application of DFT calculations; specific values for this compound would require a dedicated computational study. nih.govmdpi.com
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions within a molecule. nih.gov It provides a detailed picture of the bonding and electronic delocalization by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. researchgate.net
For aromatic heterocyclic systems like isothiazoles, NBO analysis can quantify the delocalization of π-electrons and lone pairs. The analysis reveals stabilization energies associated with interactions such as those between the lone pair (LP) of the nitrogen or sulfur atoms and the antibonding orbitals (π*) of adjacent bonds. These interactions are crucial for the stability and aromaticity of the ring. In studies of related 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, NBO analysis was used to demonstrate charge transfer between localized bonds and lone pairs, explaining the influence of different substituents on the electronic environment of the thiazole ring. researchgate.net The analysis provides natural population analysis (NPA) atomic charges, which can differ from other charge calculation methods and offer insights into the electrostatic nature of specific atoms. researchgate.net For example, the sulfur atom in thiazole rings is often found to be electropositive. nih.gov
| Atom | Natural Charge (e) in Thiazole Derivative 1 | Natural Charge (e) in Thiazole Derivative 2 |
| S (ring) | +0.5079 | +0.5499 |
This table shows calculated natural charges on the sulfur atom in two different substituted thiazoles, demonstrating how NBO analysis quantifies atomic charges. Data for this compound would be specific to its structure. nih.gov
Molecular Dynamics and Docking Simulations
Computational simulations are indispensable for predicting how a small molecule like this compound might behave in a biological system. Molecular docking and molecular dynamics (MD) are key techniques used to explore its potential as a ligand for protein targets.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. wjarr.com This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. biointerfaceresearch.com The docking process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding energy.
For a molecule like this compound, docking studies would reveal the specific interactions it forms with amino acid residues in a protein's active site. Common interactions for such a scaffold include:
Hydrogen Bonds: The amino group (-NH₂) and the carboxylic acid group (-COOH) are potent hydrogen bond donors and acceptors. They can form crucial hydrogen bonds with polar residues like serine, threonine, asparagine, or glutamine.
Ionic Interactions/Salt Bridges: The carboxylic acid can be deprotonated at physiological pH, forming a carboxylate anion (-COO⁻) that can engage in strong ionic interactions with positively charged residues such as lysine (B10760008) or arginine.
π-Stacking: The aromatic isothiazole ring can participate in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: Although the molecule has polar groups, the heterocyclic ring itself can form hydrophobic contacts with nonpolar residues.
In studies of related thiazole derivatives, docking simulations have successfully elucidated binding modes. For example, docking of 2-aryl thiazolidine-4-carboxylic acid derivatives into the active site of β-lactamase revealed that the enzyme's active pocket has a hydrophobic space that favors certain substituents. researchgate.net
A primary output of molecular docking simulations is a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or a docking score. wjarr.com This value provides a prediction of how strongly a ligand binds to its target; a more negative value typically indicates a stronger, more favorable interaction. These predicted affinities are crucial for ranking potential drug candidates before their synthesis and experimental testing.
While experimental validation is necessary, a good correlation between docking scores and experimentally determined biological activity (such as IC₅₀ values) is often observed. For instance, docking studies on N-substituted thiazole derivatives as FabH inhibitors showed that several designed compounds had excellent docking scores (ranging from -102 to -144) and a high number of hydrogen bond interactions, suggesting significant antimicrobial potential. wjarr.com
| Ligand Class | Target Protein | Predicted Binding Energy / Score | Key Interactions Noted |
| 2-Aryl Thiazolidine-4-carboxylic acid | β-Lactamase (TEM-1) | -5.7 kcal/mol | Hydrophobic interactions |
| N-substituted Thiazole Derivative | FabH (3iL9) | -144.236 (MolDock Score) | 10 Hydrogen Bonds |
| Dihydrothiazole Derivative | Penicillin Binding Protein 4 (PBP4) | -5.2 kcal/mol | 1 Hydrogen Bond, 2 C-H Bonds |
This table provides examples of predicted binding affinities for various thiazole-based compounds against different protein targets, illustrating the output of docking simulations. wjarr.comresearchgate.netnih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would be expected to show a distinct singlet for the proton on the isothiazole ring (at C4), signals for the exchangeable protons of the amino (-NH₂) and carboxylic acid (-COOH) groups. mdpi.comnih.gov The ¹³C NMR spectrum would show signals for the three carbon atoms in the isothiazole ring, including one for the carboxylic acid carbon, with their chemical shifts being influenced by the electronegativity of the adjacent sulfur, nitrogen, and oxygen atoms. nih.gov
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to exhibit characteristic absorption bands:
Broad O-H stretching vibrations from the carboxylic acid group (around 2500-3300 cm⁻¹).
N-H stretching vibrations from the amino group (around 3100-3500 cm⁻¹).
A strong C=O stretching band from the carboxylic acid (around 1700 cm⁻¹).
C=N and C=C stretching vibrations from the isothiazole ring (in the 1500-1650 cm⁻¹ region). rdd.edu.iq
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the confirmation of its elemental formula. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to piece together the different components of the molecule.
| Spectroscopic Technique | Expected Feature for this compound Scaffold |
| ¹H NMR | Singlet for C4-H on the isothiazole ring; exchangeable signals for -NH₂ and -COOH protons. |
| ¹³C NMR | Signals for the three ring carbons and the carbonyl carbon of the acid. |
| FT-IR (cm⁻¹) | Broad O-H stretch (~2500-3300), N-H stretch (~3100-3500), C=O stretch (~1700), C=N stretch (~1600). |
| HRMS | Molecular ion peak corresponding to the exact mass of the C₄H₄N₂O₂S formula. |
This table summarizes the expected spectroscopic features for the structural confirmation of this compound, based on data from related heterocyclic compounds. mdpi.comnih.govrdd.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the carboxylic acid, the amino group, and the isothiazole ring. The acidic proton of the carboxyl group (–COOH) is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. princeton.edu This chemical shift is influenced by concentration and the solvent used due to variations in hydrogen bonding. pressbooks.pub The protons of the amino group (–NH₂) would also likely appear as a broad signal. The isothiazole ring possesses one aromatic proton, the chemical shift of which would provide insight into the electronic environment of the heterocyclic system.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, generally between 165 and 185 ppm. pressbooks.pub The carbon atoms within the isothiazole ring would exhibit chemical shifts indicative of an aromatic heterocyclic system, influenced by the nitrogen and sulfur heteroatoms and the electron-donating amino group and electron-withdrawing carboxylic acid group.
Expected NMR Data for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet, position is solvent and concentration dependent. pressbooks.pub |
| ¹H | Amino Group (-NH₂) | Variable | Broad signal. |
| ¹H | Isothiazole Ring (-CH=) | Variable | Dependent on final electronic structure. |
| ¹³C | Carboxylic Acid (-C OOH) | 165 - 185 | pressbooks.pub |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds. For this compound, the IR spectrum is expected to show several characteristic absorption bands. A very broad band is anticipated in the range of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. pressbooks.pub The C=O stretching vibration of the carbonyl group typically gives rise to a strong, sharp absorption between 1710 and 1760 cm⁻¹. pressbooks.pubyoutube.com Additionally, N-H stretching vibrations from the amino group are expected, as well as C=N and C=C stretching from the isothiazole ring.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Strong, Very Broad pressbooks.pub |
| Carboxylic Acid (C=O) | C=O Stretch | 1710 - 1760 | Strong pressbooks.pubyoutube.com |
| Amino Group (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Carboxylic acids without additional conjugated systems typically absorb around 210 nm, which is often of limited diagnostic utility. libretexts.orglibretexts.org However, the presence of the aromatic isothiazole ring and the amino group in this compound constitutes a conjugated system, which is expected to result in absorption bands at longer wavelengths in the UV-Vis spectrum.
Mass Spectrometry (MS/MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. Techniques like Electrospray Ionization (ESI) are soft ionization methods often used for polar molecules like amino acids.
Expected Mass Spectrometry Fragments for this compound
| Ion | m/z (Mass/Charge) | Description |
|---|---|---|
| [M]⁺ | 144.00 | Molecular Ion (for C₄H₄N₂O₂S) |
| [M-OH]⁺ | 127.00 | Loss of hydroxyl radical libretexts.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous confirmation of its molecular structure.
A crystallographic study would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. nih.gov This would confirm the planarity of the isothiazole ring and provide the exact geometry of the amino and carboxylic acid substituents relative to the ring. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds involving the carboxylic acid and amino groups, as well as potential π–π stacking interactions between the isothiazole rings. nih.gov Such information is crucial for understanding the solid-state properties of the compound. While specific crystallographic data for this compound is not available in the surveyed literature, studies on related thiazole carboxylic acid derivatives have detailed extensive hydrogen bonding networks that dictate their supramolecular structure. nih.gov
Biological Relevance and Mechanistic Research of 5 Aminoisothiazole 3 Carboxylic Acid Analogues
Enzyme Inhibition and Target Engagement Studies
Analogues of 5-aminoisothiazole-3-carboxylic acid have been explored for their potential to interact with and inhibit various enzymes, a key approach in the development of therapeutic agents. Research in this area has focused on bacterial enzymes as well as the interaction with essential enzyme cofactors.
Inhibition of Bacterial Enzymes (e.g., Serine Acetyltransferase, Pyruvate (B1213749):Ferredoxin Oxidoreductase)
While direct studies on this compound analogues are limited, research on structurally similar isoxazole (B147169) derivatives provides insights into potential mechanisms of action. For instance, substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of bacterial serine acetyltransferase (SAT), a key enzyme in the L-cysteine biosynthesis pathway. semanticscholar.orgmdpi.comnih.gov This pathway is crucial for many bacteria and is absent in mammals, making it an attractive target for new antibacterial agents. mdpi.comnih.gov A hit compound from a virtual screen, compound 5 , was characterized as a competitive inhibitor of SAT with respect to acetyl-CoA, with a Ki of 64 ± 12 μM. semanticscholar.org Further optimization of this scaffold led to derivatives with improved inhibitory potency. mdpi.com
The inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for the energy metabolism of anaerobic bacteria and protozoa, has also been investigated. Studies on pyruvate and its analogues have shown that the enzyme can be inactivated through a mechanism involving the oxidation of an enzyme-bound thiamin pyrophosphate/substrate adduct, leading to a tightly bound inhibitory species. nih.gov While specific studies on this compound analogues are not detailed in the provided results, the general susceptibility of PFOR to inhibition by substrate analogues suggests a potential avenue for the activity of this class of compounds.
Interaction with Enzyme Cofactors
The interaction with enzyme cofactors is a critical aspect of understanding the mechanism of action of potential inhibitors. Thiamine (B1217682) pyrophosphate (TPP) is a vital cofactor for a range of enzymes, including pyruvate dehydrogenase. cam.ac.uk Research on triazole-based thiamine analogues has demonstrated that modifications to the thiamine structure can lead to potent inhibitors of TPP-dependent enzymes. nih.govnih.gov These analogues can be designed to be membrane-permeable and act as competitive inhibitors of TPP. nih.gov Although direct evidence for the interaction of this compound analogues with TPP is not available in the provided search results, the principle of designing analogues that mimic natural cofactors is a well-established strategy in drug discovery. Similarly, coenzyme A (CoA) is another crucial cofactor, and its interaction with inhibitors can be a key mechanistic feature. For example, the reversible inhibition of pyruvate:ferredoxin oxidoreductase by bromopyruvate is suggested to involve the formation of an adduct between CoA and bromopyruvate within the enzyme's active site. nih.gov
In Vitro Studies of Biological Activities
In vitro assays are fundamental in determining the biological potential of new chemical entities. For this compound analogues, these studies have revealed a spectrum of activities, including antimicrobial, antiviral, and immunomodulatory effects.
Antimicrobial Activity Evaluation
A significant body of research has focused on the antimicrobial properties of isothiazole (B42339) and thiazole (B1198619) derivatives. mdpi.comnih.gov Novel 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids, which share a similar structural motif, have demonstrated bacteriostatic activity, particularly against the Gram-positive bacterium Bacillus subtilis. osi.lv In one study, a series of novel aminothiazole derivatives were synthesized and evaluated for their antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. mdpi.comresearchgate.net The results indicated that compounds with specific substitutions, such as 4-cianophenyl, 4-fluorophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl on the thiazole ring, exhibited the highest antibacterial activity. mdpi.comresearchgate.net
| Compound Type | Target Organism(s) | Key Findings |
| 5-Oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids | Bacillus subtilis | Exhibited bacteriostatic activity. osi.lv |
| Aminothiazole derivatives | Escherichia coli, Bacillus subtilis | Compounds with 4-cianophenyl, 4-fluorophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl substituents showed the highest activity. mdpi.comresearchgate.net |
| Substituted N-oxazolyl- and N-thiazolylcarboxamides | Mycobacterium tuberculosis | Oxazole-containing compounds showed high activity, with the best MIC against H37Ra strain being 3.13 µg/mL. nih.gov |
Antiviral Activity Assessment
The antiviral potential of isothiazole derivatives has been demonstrated against a range of viruses. nih.gov One study reported the synthesis and antiviral activity of isothiazole derivatives that were effective against both HIV-1 and HIV-2. nih.gov Further evaluation of these compounds against other RNA and DNA viruses revealed high selectivity indexes for poliovirus 1 and Echovirus 9. nih.gov A newly synthesized isothiazole derivative, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, was found to be active against several rhinoviruses, Coxsackie B1, and measles virus. nih.gov In another study, novel aminothiazole derivatives were screened for their antiviral activity against the influenza A/Puerto Rico/8/34 H1N1 strain. mdpi.com A compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed significant antiviral activity, comparable to the reference drugs oseltamivir (B103847) and amantadine. mdpi.com Additionally, a derivative of indol-3-carboxylic acid has been shown to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. nih.gov
| Compound/Derivative | Virus(es) | Key Findings |
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonate | HIV-1, HIV-2, Poliovirus 1, Echovirus 9 | Effective against HIV-1 and HIV-2; high selectivity indexes for Poliovirus 1 and Echovirus 9. nih.gov |
| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinoviruses 2, 39, 86, 89; Coxsackie B1; Measles virus | Active against a range of picornaviruses and measles virus. nih.gov |
| Aminothiazole derivative with 4-trifluoromethylphenyl substituent | Influenza A/Puerto Rico/8/34 H1N1 | Significant antiviral activity, comparable to oseltamivir and amantadine. mdpi.com |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Completely inhibited viral replication at 52.0 μM. nih.gov |
Immunomodulatory Effects (e.g., Humoral and Cellular Immune Responses)
The immunomodulatory properties of compounds structurally related to this compound have been investigated, revealing both stimulatory and suppressive effects on the immune system. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a non-cytotoxic isoxazole derivative, has demonstrated considerable immunomodulatory properties in vitro. nih.gov This compound was found to stimulate the proliferation of lymphocytes isolated from the spleen and mesenteric lymph nodes, both alone and in combination with mitogens. nih.gov Furthermore, it enhanced the humoral immune response in mice immunized with sheep red blood cells (SRBC) by increasing the number of antibody-producing cells and augmenting hemagglutinin levels. nih.gov These findings suggest that such compounds can modulate both cellular and humoral immune responses and could have potential applications in conditions requiring immune enhancement. nih.govnih.gov
Antioxidant Activity Profiling
Analogues derived from isothiazole and the structurally related thiazole nucleus have demonstrated significant antioxidant capabilities. nih.govmdpi.com The antioxidant potential of these compounds is often attributed to their ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. nih.gov Research has employed various in vitro assays to quantify this activity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay. mdpi.commdpi.comnih.gov
Studies on novel thiazole derivatives have shown potent antioxidant activity. For instance, a synthesized catechol hydrazinyl-thiazole (CHT) derivative exhibited strong ferric ion reducing activity, higher than the standard antioxidants ascorbic acid and trolox (B1683679) in both FRAP and reducing power assays. mdpi.com Another study on aminothiazole derivatives identified compounds with significant radical scavenging activity. nih.govresearchgate.net For example, one aminothiazole analogue demonstrated a concentration-dependent ability to inhibit ABTS radical formation and scavenge hydroxyl and nitric oxide radicals. nih.gov The ferric reducing ability of this compound at a concentration of 3.07 µM was equivalent to 110 µM of Trolox, a well-known antioxidant standard. nih.gov
The structural features of these analogues, such as the presence of phenolic fragments or specific substituents on the thiazole ring (e.g., 4-chlorophenyl, 4-fluorophenyl), have been shown to influence their antioxidant efficacy. mdpi.comnih.gov The mechanism often involves the transformation of nitrogen-centered radicals into more stable sulfur-centered radicals within the heterocyclic ring structure. nih.gov The following table summarizes the antioxidant activities of selected thiazole derivatives from various studies.
| Compound/Derivative | Assay | Activity (IC50 or Equivalent) | Reference |
|---|---|---|---|
| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH | 64.75 ppm | aip.org |
| Catechol hydrazinyl-thiazole (CHT) | FRAP | Higher than Ascorbic acid and Trolox | mdpi.com |
| Dendrodoine Analogue (DA) | ABTS | 3.07 µM DA ≈ 0.17 µM Trolox | nih.gov |
| Dendrodoine Analogue (DA) | FRAP | 3.07 µM DA ≈ 110 µM Trolox | nih.gov |
| Dendrodoine Analogue (DA) | Hydroxyl Radical Scavenging | 84% protection at 3.07 µM | nih.gov |
| Dendrodoine Analogue (DA) | Nitric Oxide (NO) Scavenging | 20% scavenging at 3.07 µM | nih.gov |
Antitumor Properties (in vitro)
The isothiazole and thiazole scaffolds are integral to a variety of compounds exhibiting potent in vitro antitumor activity. ontosight.ainih.govresearchgate.net These derivatives have been shown to inhibit the proliferation of a wide range of human cancer cell lines, including those from breast, lung, colon, ovarian, and leukemia cancers. researchgate.netresearchgate.netnih.gov The mechanism of action often involves inducing cell cycle arrest and apoptosis. frontiersin.org
For example, novel 1,3-thiazole analogues have demonstrated significant antiproliferative effects against the MCF-7 breast cancer cell line, with some compounds showing IC50 values in the low micromolar range (e.g., 5.73 µM), comparable to standard chemotherapeutic agents. nih.gov Similarly, a series of bis-thiazole derivatives exhibited remarkable cytotoxicity, with one compound (5c) registering a potent IC50 value of 0.6 nM against the HeLa cervical cancer cell line. frontiersin.org Another study focused on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the anticancer drug dasatinib, which showed selective antiproliferative activity against human K563 leukemia cells (IC50 = 16.3 µM). nih.govnih.gov
The substitution pattern on the heterocyclic ring is crucial for cytotoxic potency. nih.gov Fluorine substitution in the benzothiazole (B30560) ring of 2-(4-aminophenyl)benzothiazole analogues was found to prevent metabolic hydroxylation while maintaining antitumor properties. bohrium.com Specifically, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole emerged as a highly potent agent against a panel of cancer cell lines. bohrium.com The table below presents the in vitro antitumor activities of various thiazole and isothiazole analogues against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Thiazole Analogue 3c | MCF-7 (Breast) | 13.66 µM | nih.gov |
| Thiazole Analogue 4 | MCF-7 (Breast) | 5.73 µM | nih.gov |
| Bis-thiazole 5c | HeLa (Cervical) | 0.6 nM | frontiersin.org |
| Bis-thiazole 5f | KF-28 (Ovarian) | 6 nM | frontiersin.org |
| Bis-thiazole 5a | MDA-MB-231 (Breast) | 1.51 µM | frontiersin.org |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21) | K563 (Leukemia) | 16.3 µM | nih.gov |
| 1,3,4-Thiadiazole derivative 4i | MCF-7 (Breast) | 2.32 µg/mL | mdpi.com |
| 1,3,4-Thiadiazole derivative 4h | MCF-7 (Breast) | 3.21 µg/mL | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ptfarm.plindexcopernicus.comnih.gov For isothiazole and thiazole analogues, QSAR studies have been instrumental in identifying the key physicochemical and structural properties that govern their therapeutic efficacy, such as antioxidant or antitumor activities. indexcopernicus.comexcli.de These models help in understanding the mechanism of action and in designing new, more potent derivatives. researchgate.netptfarm.pl
In a typical QSAR analysis of thiazole derivatives, various physicochemical parameters (descriptors) are calculated for each compound. ptfarm.plnih.gov These descriptors can describe electronic properties (e.g., HOMO/LUMO energies, electrostatic fields), hydrophobic characteristics, and steric features (e.g., molecular volume, surface area). ptfarm.plindexcopernicus.comnih.gov Statistical methods like Principal Component Analysis (PCA) and Regression Analysis (RA) are then employed to build a model that predicts biological activity based on these descriptors. nih.gov
For instance, a QSAR study on thiazole derivatives with H1-antihistamine activity revealed that parameters such as polarizability, the distance between aliphatic and aromatic nitrogen atoms, binding energy, and HOMO energy were crucial for separating compounds with high and low activity. nih.gov Another 2D and 3D-QSAR study on aryl thiazole derivatives identified that electrostatic effects at specific regions around the molecule dominantly determine the binding affinities related to their biological function. indexcopernicus.com These computational approaches provide a rational basis for optimizing lead compounds by modifying their structure to enhance desired biological activities. excli.de
Development of Peptidomimetics and Unnatural Amino Acids with Biological Applications
The core structure of this compound represents an unnatural β-amino acid, a class of compounds that are valuable building blocks in the field of peptidomimetics. nih.govnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. mdpi.com The incorporation of heterocyclic scaffolds like isothiazole or thiazole into peptide chains is a common strategy to create these advanced therapeutic agents. uq.edu.auresearchgate.net
Thiazole-based amino acids can be viewed as cyclized and dehydrated derivatives of cysteine and can be incorporated into peptide sequences to act as amide bond replacements. uq.edu.au This modification introduces conformational constraints, influencing the secondary structure of the peptide, such as inducing β-turns. rsc.org The planar, aromatic nature of the thiazole ring, along with its hydrogen bond accepting nitrogen and sulfur atoms, can facilitate specific interactions with biological targets like proteins and enzymes. uq.edu.auresearchgate.net
The solid-phase synthesis of peptidomimetics containing a 4-amino-thiazole-5-carboxylic acid core has been successfully established. rsc.orgresearchgate.net These synthetic peptides, which incorporate amino acid chains onto the thiazole template, have been designed to modulate protein-protein interactions (PPIs), which are implicated in numerous disease processes. rsc.org Similarly, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a structurally related β-amino acid, has been successfully used in solid-phase peptide synthesis to create novel α/β-mixed peptides with potential therapeutic applications. nih.govnih.gov The development of such unnatural amino acids and their incorporation into peptides is an expanding area of research for discovering new drugs. nih.govmdpi.commdpi.com
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of the isothiazole (B42339) ring exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes to 5-Aminoisothiazole-3-carboxylic acid. Key areas of exploration include:
Green Chemistry Approaches: Future synthetic strategies may involve the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. For instance, methods avoiding the use of hazardous reagents and aprotic polar solvents, which can increase production costs and environmental risks, are of considerable interest. thieme-connect.com
Flow Chemistry: The application of continuous flow technology could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives.
Alternative Cyclization Strategies: Investigation into novel cyclization methods, such as metal-free (4+1) heterocyclization or (3+2) heterocyclization, could provide new pathways to the isothiazole core. thieme-connect.com Adapting and optimizing these methods could lead to higher efficiency and purity. ontosight.ai
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, lower cost, increased safety. | Development of water-based syntheses, use of biodegradable catalysts. |
| One-Pot Synthesis | Higher efficiency, reduced waste, shorter reaction times. | Designing cascade reactions that form the isothiazole ring and introduce functional groups in a single step. thieme-connect.com |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, easy scalability. | Optimization of reaction conditions in microreactors for continuous production. |
| Novel Cyclization | Access to new derivatives, potentially higher yields. | Exploring intramolecular cyclization and cycloaddition reactions under novel catalytic systems. thieme-connect.com |
Design and Synthesis of Advanced Derivatives with Enhanced Selectivity
The this compound scaffold is a versatile platform for the design and synthesis of new derivatives with improved biological activity and selectivity. Future efforts will likely concentrate on:
Scaffold Decoration: Systematic modification of the amino and carboxylic acid functional groups to create libraries of novel compounds. This could involve the synthesis of amides, esters, and other derivatives to probe interactions with biological targets. The synthesis of amide derivatives from related heterocyclic carboxylic acids has proven to be a fruitful strategy for discovering new bioactive molecules. bohrium.commdpi.commdpi.com
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies on newly synthesized derivatives will be crucial to understand how different substituents influence biological activity. This knowledge will guide the rational design of next-generation compounds with optimized properties.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), while maintaining or enhancing biological activity.
Conformationally Constrained Analogs: The synthesis of rigid analogs to lock the molecule into a specific conformation that is optimal for binding to a biological target, potentially leading to increased potency and selectivity.
The following table outlines potential derivatization strategies and their expected outcomes.
| Derivatization Strategy | Target Functional Group | Expected Outcome |
| Amide Coupling | Carboxylic acid | Enhanced binding affinity, altered solubility, potential for new hydrogen bonding interactions. mdpi.com |
| N-Alkylation/Arylation | Amino group | Modified lipophilicity, steric hindrance to influence target binding. |
| Esterification | Carboxylic acid | Prodrug development, improved cell permeability. |
| Ring Position Substitution | Isothiazole ring (if synthetically feasible) | Fine-tuning of electronic properties and steric profile. |
Integration of Computational and Experimental Methodologies
The synergy between computational and experimental approaches is a powerful paradigm in modern chemical research. For this compound, this integration can accelerate the discovery and optimization process:
Virtual Screening: Employing computational techniques such as molecular docking to screen large virtual libraries of this compound derivatives against specific biological targets. This can help prioritize compounds for synthesis and experimental testing. A molecular modeling study was used to understand the binding mode of 5-phenylisoxazole-3-carboxylic acid derivatives with xanthine (B1682287) oxidase, providing a basis for further structure-guided design. nih.gov
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to investigate the electronic structure, reactivity, and spectroscopic properties of the parent compound and its derivatives. nih.gov This can provide insights into their chemical behavior and potential interactions with biological macromolecules. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of ligand-target complexes to understand the stability of binding interactions and the role of conformational changes.
Predictive ADMET Modeling: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the design phase, reducing the likelihood of late-stage failures. The use of computational models to predict biological activities is an ongoing area of research for related compounds. ontosight.ai
Applications in Chemical Biology and Drug Discovery Initiatives
The unique structural features of this compound make it an attractive starting point for various applications in chemical biology and drug discovery.
Chemical Probe Development: Designing and synthesizing derivatives that can be used as chemical probes to investigate biological pathways. This could involve incorporating reporter tags such as fluorescent dyes or biotin (B1667282) for visualization and affinity purification studies. The development of cellular target engagement probes from related thiazole (B1198619) inhibitors has been demonstrated. nih.gov
Fragment-Based Drug Discovery (FBDD): Utilizing the this compound core as a fragment for screening against a wide range of biological targets. Hits from these screens can then be elaborated into more potent lead compounds.
Target Identification: Using bioactive derivatives in chemoproteomic approaches to identify their cellular targets, which can uncover new therapeutic opportunities.
Scaffold for Diverse Therapeutic Areas: Given the broad biological activities of isothiazole and thiazole derivatives, future research could explore the potential of this compound analogs in various diseases, including cancer, infectious diseases, and inflammatory disorders. ontosight.aimdpi.comontosight.aibeilstein-journals.org Isothiazole derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer compounds. ontosight.ai
The table below summarizes potential therapeutic targets for derivatives of this compound based on the known activities of related heterocyclic compounds.
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Oncology | Protein kinases, Carbonic anhydrases | Many heterocyclic compounds, including thiazole derivatives, are known to inhibit kinases and other enzymes involved in cancer progression. bohrium.commedchem.org.ua |
| Infectious Diseases | Bacterial or viral enzymes | Isothiazole and thiazole scaffolds are present in various antimicrobial and antiviral agents. ontosight.aiontosight.airesearchgate.net |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines | Certain thiazole-containing compounds have demonstrated anti-inflammatory properties. mdpi.comresearchgate.net |
| Neurological Disorders | Receptors and enzymes in the CNS | Isothiazoles have been explored for their potential in treating diseases related to the central nervous system. ontosight.ai |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Aminoisothiazole-3-carboxylic acid, and how can purity be maximized?
- Methodology : Use reflux conditions with acetic acid as a solvent and sodium acetate as a catalyst, similar to protocols for related heterocyclic compounds. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and formyl precursors in acetic acid (3–5 hours) yields crystalline products after recrystallization in DMF/acetic acid mixtures . Adjust molar ratios (e.g., 1:1.1 for precursor:reagent) to minimize side products. Purity can be enhanced via sequential washing (acetic acid, water, ethanol) and column chromatography.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology : Combine ¹H/¹³C NMR to verify the amino and carboxylic acid groups, FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹), and HRMS for molecular weight validation. Cross-reference with PubChem data (InChI key, SMILES) for structural alignment . For isomers, use 2D NMR (e.g., HSQC, COSY) to resolve positional ambiguities.
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodology : Conduct stability studies at pH 2–9 (buffered solutions) using HPLC to monitor degradation products. Calculate the polar surface area (PSA) (e.g., ~90 Ų for similar isoxazole derivatives) to predict solubility and hydrolytic susceptibility . Store lyophilized samples at -20°C in anhydrous conditions to prevent hydrolysis.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations to map electron density distributions, identifying reactive sites (e.g., C-3 carboxyl group). Compare with ethyl 5-aminoisoxazole-3-carboxylate, where the ester group enhances electrophilicity at C-3 . Validate predictions via kinetic studies (e.g., monitoring reaction rates with thiols or amines using LC-MS).
Q. How can contradictions in reported biological activities of derivatives be resolved?
- Methodology : Re-evaluate assay conditions (e.g., cell lines, solvent controls) and confirm compound stability under experimental settings. For example, discrepancies in cytotoxicity may arise from hydrolytic degradation products. Use metabolomic profiling to identify active vs. inactive metabolites . Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
Q. What computational tools predict synthetic pathways for novel this compound derivatives?
- Methodology : Employ AI-driven retrosynthesis platforms (e.g., Template_relevance Pistachio, Reaxys) to propose routes for functionalizing the isothiazole core. For example, predictive models suggest feasible alkylation at the amino group or carboxyl-directed coupling reactions . Validate in silico proposals with small-scale pilot reactions.
Q. Why do spectroscopic data for this compound derivatives vary across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
